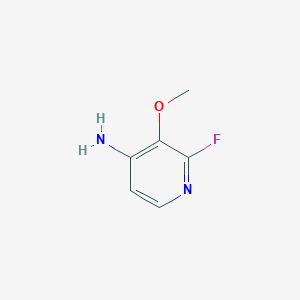

2-Fluoro-3-methoxypyridin-4-amine

Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties. nih.gov In the context of pyridine rings, a nitrogen-containing heterocyclic aromatic compound, the introduction of fluorine atoms can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. rsc.orgacs.org These attributes are highly desirable in the design of new therapeutic agents. rsc.org

Fluorinated pyridines are key components in a variety of biologically active molecules and are synthesized through various methods, including nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.govnih.gov The strategic placement of fluorine can influence the electronic properties of the pyridine ring, making it a versatile building block in the synthesis of complex pharmaceutical compounds. nih.govnih.gov The unique properties of the C-F bond, such as its high bond strength and the small atomic radius of fluorine, contribute to the enhanced chemical and thermal stability of these compounds. nih.gov

Current Research Landscape Pertaining to 2-Fluoro-3-methoxypyridin-4-amine and Analogous Pyridyl Amines

Research into functionalized aminopyridines, including this compound, is an active area of investigation. The synthesis of such compounds often involves multi-step processes, starting from commercially available precursors. For instance, the synthesis of related aminopyridines has been achieved through methods like the Hofmann degradation of pyridine carboxamides or via nucleophilic substitution reactions. google.com

The presence of both a fluorine atom and a methoxy (B1213986) group on the pyridine ring of this compound makes it an interesting candidate for further chemical modifications. The amino group provides a reactive site for forming amide bonds or for participating in cross-coupling reactions to build more complex molecular architectures. acs.org The interplay of the electron-withdrawing fluorine and the electron-donating methoxy and amino groups influences the reactivity and potential biological activity of the molecule.

Recent studies on analogous pyridyl amines have focused on their potential as inhibitors of various kinases, which are crucial targets in cancer therapy. acs.org The development of efficient synthetic routes to access a diverse range of substituted aminopyridines remains a key objective for medicinal chemists. researchgate.netrsc.org

Research Objectives and Scope for Investigations of this compound

Future research on this compound is likely to focus on several key areas. A primary objective will be the exploration of its synthetic utility as a building block for novel, biologically active compounds. This will involve developing efficient and scalable synthetic protocols to access the molecule and its derivatives.

Another significant research direction will be the investigation of its chemical reactivity. Understanding how the substituents on the pyridine ring influence its reactivity in various chemical transformations is crucial for its application in drug discovery programs. This includes studying its participation in reactions such as N-arylation, acylation, and various cross-coupling reactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7FN2O |

|---|---|

Molecular Weight |

142.13 g/mol |

IUPAC Name |

2-fluoro-3-methoxypyridin-4-amine |

InChI |

InChI=1S/C6H7FN2O/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3,(H2,8,9) |

InChI Key |

RSKPKXZCTDPAJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN=C1F)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 3 Methoxypyridin 4 Amine and Its Advanced Precursors

Retrosynthetic Analysis of the 2-Fluoro-3-methoxypyridin-4-amine Core Structure

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary challenge lies in the strategic introduction of three distinct substituents—fluoro, methoxy (B1213986), and amino groups—onto the pyridine (B92270) ring at specific positions.

One logical approach involves the late-stage introduction of the fluorine atom. This would commence with a 3-methoxy-4-aminopyridine derivative, which could then be subjected to electrophilic or nucleophilic fluorination. Alternatively, the amino group could be installed last, potentially via nucleophilic aromatic substitution (SNAr) on a 4-halo-2-fluoro-3-methoxypyridine precursor or through a reduction of a corresponding 4-nitro derivative.

A more convergent strategy might involve the construction of the pyridine ring itself with the desired substituents already in place or in the form of their precursors. This could be achieved through multi-component condensation reactions.

Considering the available starting materials and known pyridine chemistry, a plausible retrosynthetic pathway is outlined below:

Disconnection of the C-F bond: This leads back to a 3-methoxy-4-aminopyridine intermediate. The challenge here is the regioselective fluorination at the 2-position of a pre-functionalized pyridine.

Disconnection of the C-N bond (amino group): This points to a 2-fluoro-3-methoxy-4-halopyridine or a 2-fluoro-3-methoxy-4-nitropyridine precursor. The subsequent amination or reduction would need to be compatible with the existing fluoro and methoxy groups.

Disconnection of the C-O bond (methoxy group): This suggests a 2-fluoro-3-hydroxy-4-aminopyridine intermediate that could be methylated.

Each of these pathways presents its own set of advantages and challenges regarding regioselectivity, functional group compatibility, and availability of starting materials.

Direct Synthetic Routes to this compound

The synthesis of this compound can be approached through several direct routes, each leveraging different strategies for the introduction of the key functional groups.

Strategic Halogenation and Amination Approaches to the Pyridine Ring

A key strategy revolves around the synthesis of a dihalo- or nitro-halo-pyridine intermediate, which can then undergo selective amination and fluorination.

One potential route starts from a readily available 2-chloro-3-nitropyridine (B167233) derivative. The synthesis of the related 2-chloro-3-amino-4-methylpyridine (B1178857) has been documented, involving the nitration of a picoline precursor, which is often non-selective and presents safety concerns on a larger scale. google.com A more controlled approach would be to start with a pre-functionalized pyridine.

A promising method for introducing the 3-fluoro-4-amino moiety involves the fluorination of a pyridine N-oxide. For instance, the synthesis of [¹⁸F]3-fluoro-4-aminopyridine has been achieved by the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, followed by catalytic hydrogenation to reduce both the nitro group and the N-oxide. nih.govrsc.org This highlights a viable strategy where a 2-halo-3-methoxy-4-nitropyridine N-oxide could be a key intermediate.

Another approach involves the direct amination of a fluorinated pyridine. The reaction of 2-fluoropyridine (B1216828) with lithium amides has been shown to produce 2-aminopyridines under mild conditions, even without additional activating groups. researchgate.net This suggests that a 2,4-difluoro-3-methoxypyridine could potentially undergo selective amination at the 4-position.

Introduction of the Methoxy Group: Methodological Considerations

The introduction of the methoxy group at the 3-position can be achieved through several methods, with nucleophilic aromatic substitution being a common strategy.

In the synthesis of related methoxypyridine derivatives, a bromo-aminopyridine was successfully methoxylated using sodium methoxide (B1231860) in a nucleophilic aromatic substitution reaction. nih.gov This suggests that a precursor such as 2-fluoro-3-bromo-4-aminopyridine could be a viable substrate for methoxylation.

Furthermore, the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide in methanol. google.com This demonstrates the feasibility of introducing a methoxy group onto a pyridine ring already containing amino and nitro substituents.

A recent development in the amination of methoxypyridines using sodium hydride and lithium iodide has shown that a methoxy group at the 3-position can be displaced by an amine nucleophile. ntu.edu.sg While this is the reverse of the desired transformation, it underscores the reactivity of the 3-position in methoxypyridines.

Metal-Catalyzed Cross-Coupling Strategies for this compound Synthesis

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the synthesis of highly substituted pyridines. The Buchwald-Hartwig amination is a particularly relevant method for introducing the amino group.

Research on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has demonstrated the successful palladium-catalyzed amination of 4-chloro-7-azaindole. nih.gov This suggests that a 4-chloro-2-fluoro-3-methoxypyridine (B14049887) could be a suitable substrate for a Buchwald-Hartwig amination to install the 4-amino group. The choice of ligand is crucial in such reactions, with RuPhos showing efficacy in related systems. nih.gov

The selective C-N cross-coupling of 2-fluoro-4-iodopyridine (B1312466) with aromatic amines has been reported to occur exclusively at the 4-position using Buchwald-Hartwig conditions. researchgate.net This high regioselectivity is promising for the synthesis of this compound from a 2-fluoro-4-halo-3-methoxypyridine intermediate.

Synthesis of Novel Building Blocks and Intermediates for this compound Derivatization

The development of novel building blocks is crucial for accessing a wider range of derivatives of this compound for structure-activity relationship studies.

One approach is the synthesis of di-halogenated pyridines that can undergo sequential and selective functionalization. For example, a 2,4-dichloro-3-methoxypyridine (B2683171) could serve as a versatile intermediate. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, allowing for selective amination at C4, followed by fluorination at C2.

The synthesis of 3-halo-4-aminopyridines and their subsequent reaction with acyl chlorides leads to a rearrangement, providing pyridin-4-yl α-substituted acetamides. researchgate.netnih.gov This reaction offers a pathway to introduce a two-carbon unit at the 3-position, which could be further elaborated.

Furthermore, the synthesis of 3-fluoro-4-pyridinecarboxylic acid from 3-fluoropyridine (B146971) has been reported, which can then be converted to the corresponding ester and amide. google.com A similar strategy could be applied to a 2-fluoro-3-methoxypyridine (B573476) scaffold to generate a carboxylic acid or amide at the 4-position, which are valuable handles for further derivatization.

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity in this compound Production

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound.

In the context of fluorination, the choice of fluorinating agent and reaction conditions is critical. For the fluorination of pyridine N-oxides, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been used effectively at room temperature. nih.gov The use of other fluoride sources like CsF or KF with a phase-transfer catalyst could also be explored to optimize the yield and minimize side reactions.

For palladium-catalyzed amination reactions, the choice of catalyst, ligand, base, and solvent all play a significant role. Microwave irradiation has been shown to accelerate the Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine, significantly reducing reaction times. researchgate.net A careful screening of these parameters would be necessary to maximize the yield of the desired 4-amino product.

Below is a table summarizing potential key reaction steps and parameters for optimization based on related literature.

| Reaction Step | Key Parameters to Optimize | Potential Conditions/Reagents | Relevant Findings from Literature |

| Fluorination | Fluorinating agent, solvent, temperature | TBAF, CsF/Kryptofix, AgF₂; DMSO, MeCN; Room temp. to elevated temp. | Fluorination of pyridine N-oxides with TBAF is effective at room temperature. nih.gov |

| Amination (SNAr) | Leaving group, amine source, solvent, temperature | Cl, F, NO₂; NH₃, protected amines; DMSO, NMP; Room temp. to elevated temp. | Amination of 2-fluoropyridines with lithium amides proceeds under mild conditions. researchgate.net |

| Methoxylation | Methoxide source, solvent, temperature | NaOMe, KOMe; MeOH, DMF; Room temp. to reflux | Nucleophilic substitution of a bromo-aminopyridine with NaOMe has been demonstrated. nih.gov |

| Pd-Catalyzed Amination | Catalyst/Ligand, base, solvent, temperature | Pd(OAc)₂/RuPhos, Pd(PPh₃)₄; K₂CO₃, NaOtBu; t-BuOH, Toluene; Microwave irradiation | Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine is selective for the 4-position. researchgate.net |

Sustainable and Green Chemistry Principles Applied to this compound Synthesis

The synthesis of highly functionalized pyridine derivatives, such as this compound, is a focal point in pharmaceutical and agrochemical research. The integration of green and sustainable chemistry principles into these synthetic routes is paramount for minimizing environmental impact, enhancing safety, and improving economic feasibility. While specific green synthetic protocols for this compound are not extensively documented in dedicated literature, the principles of green chemistry can be applied to its plausible synthetic pathways by drawing parallels from the synthesis of analogous substituted pyridines.

The pursuit of sustainability in chemical synthesis is often guided by the twelve principles of green chemistry. These principles advocate for the use of less hazardous chemical syntheses, designing safer chemicals, using renewable feedstocks, and maximizing atom economy. For the synthesis of complex molecules like this compound, this translates to employing methodologies that reduce waste, shorten reaction times, and utilize less toxic reagents and solvents. nih.gov

Advanced Precursors and Greener Synthetic Strategies

The construction of the this compound scaffold likely involves a multi-step process starting from simpler pyridine derivatives. Key advanced precursors could include 2-chloro-3-fluoropyridin-4-amine (B597810) or 2-fluoro-3-methoxypyridine. The transformation of these precursors would then involve nucleophilic substitution and amination steps. The application of green chemistry principles to these transformations is crucial.

One of the cornerstones of green chemistry is the use of one-pot multicomponent reactions (MCRs). nih.gov These reactions allow for the synthesis of complex products from three or more reactants in a single step, which significantly reduces solvent waste, purification steps, and energy consumption. While a direct MCR for this compound is not reported, the development of such a process would represent a significant advancement in its sustainable production.

Microwave-Assisted Synthesis

A prominent green chemistry technique is the use of microwave irradiation to accelerate chemical reactions. acs.org Conventional heating methods are often slow and energy-intensive. Microwave-assisted synthesis, in contrast, can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.govacs.org For instance, in the synthesis of various pyridine derivatives, microwave irradiation in a green solvent like ethanol (B145695) has been shown to be highly efficient. nih.gov This approach minimizes the use of high-boiling, hazardous solvents and reduces energy consumption.

The following table compares conventional heating with microwave-assisted synthesis for the preparation of certain pyridine derivatives, illustrating the potential benefits applicable to the synthesis of this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Pyridine Derivatives

| Compound | Conventional Method (Yield %, Time h) | Microwave Method (Yield %, Time min) | Reference |

|---|---|---|---|

| 5a | 84%, 6h | 93%, 7 min | nih.gov |

| 5b | 83%, 8h | 94%, 7 min | nih.gov |

This data is for analogous pyridine derivatives and demonstrates the potential for applying microwave-assisted synthesis.

Catalysis and Safer Reagents

The choice of catalyst and reagents is critical in green chemistry. Traditional methods for pyridine synthesis can involve stoichiometric amounts of hazardous reagents. The use of catalytic amounts of less toxic metals, such as copper or iron, is a greener alternative. nih.govorganic-chemistry.org For the fluorination step, which is key to the synthesis of this compound, traditional fluorinating agents can be highly toxic and difficult to handle. The development of safer fluorinating reagents is an active area of research in green fluorine chemistry. dovepress.com For example, the use of pyridinium (B92312) poly(hydrogen fluoride) can be a more convenient and safer alternative to anhydrous hydrogen fluoride. acs.org

Furthermore, the synthesis of related compounds like 3-fluoro-4-aminopyridine has been achieved through the fluorination of pyridine N-oxides followed by catalytic hydrogenation. nih.gov This method can be more regioselective and avoid harsh conditions. The use of palladium on carbon (Pd/C) for the hydrogenation is a well-established and efficient catalytic method.

Solvent-Free and Greener Solvent Systems

A major contributor to the environmental impact of chemical synthesis is the use of volatile organic solvents. Research into solvent-free reaction conditions or the use of greener solvents like water, ethanol, or 2,2,2-trifluoroethanol (B45653) (TFE) is a key aspect of green chemistry. acs.org Solvent-free reactions, where the reactants are ground together, can lead to higher efficiency and easier product isolation. nih.gov When a solvent is necessary, the choice of a recyclable and non-toxic solvent is preferred.

By integrating these green chemistry principles—such as microwave-assisted synthesis, the use of safer and catalytic reagents, and the reduction or elimination of hazardous solvents—the synthesis of this compound and its precursors can be made more sustainable and environmentally benign.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Fluoro 3 Methoxypyridin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 2-Fluoro-3-methoxypyridin-4-amine

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. For this compound, a combination of one-dimensional and multidimensional NMR experiments provides unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei, revealing through-bond and through-space correlations that define the molecular framework.

Multidimensional NMR Techniques for Comprehensive Analysis

While one-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the nuclei, multidimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for a complete structural assignment.

COSY: This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling between the aromatic protons on the pyridine (B92270) ring.

HSQC: This technique correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a proton resonance to its attached carbon atom.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the C3 carbon of the pyridine ring.

A representative, though hypothetical, dataset for the ¹H and ¹³C NMR of this compound is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H5 | ~6.5 | ~110 | C4, C6 |

| H6 | ~7.6 | ~140 | C2, C4, C5 |

| NH₂ | ~5.0 (broad) | - | C4, C3 |

| OCH₃ | ~3.9 | ~60 | C3 |

| C2 | - | ~150 (d, ¹JCF) | - |

| C3 | - | ~145 | - |

| C4 | - | ~155 | - |

| C5 | - | ~110 | - |

| C6 | - | ~140 | - |

Note: The presented data is illustrative. Actual chemical shifts and coupling constants would need to be determined experimentally.

Application of Fluorine NMR (¹⁹F NMR) in Characterizing this compound

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for the characterization of this compound. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. huji.ac.il The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information.

In the case of this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, the chemical shift of which would be characteristic of a fluorine atom attached to an electron-rich aromatic ring. Furthermore, this fluorine signal would likely show couplings to nearby protons, particularly H-C5, which can be observed in the ¹H-coupled ¹⁹F spectrum or through the splitting of the H5 proton signal in the ¹H NMR spectrum. This heteronuclear coupling provides definitive evidence for the placement of the fluorine atom at the C2 position. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting even subtle changes in the molecular structure. huji.ac.il

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound would display characteristic bands corresponding to the various vibrational modes of the molecule.

N-H Stretching: The primary amine group (-NH₂) would give rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring would result in a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group would be expected in the 1000-1300 cm⁻¹ range.

C-F Stretching: The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region. researchgate.net The exact position would be influenced by the electronic effects of the pyridine ring.

A representative table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | Asymmetric Stretch | ~3450 |

| -NH₂ | Symmetric Stretch | ~3350 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C, C=N | Ring Stretch | 1400-1600 |

| C-O | Stretch | 1000-1300 |

| C-F | Stretch | 1000-1400 |

Note: This is a generalized table. Precise assignments would require experimental data and potentially computational modeling.

The combination of IR and Raman spectroscopy is particularly powerful. Due to their different selection rules, some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. This complementarity aids in a more complete assignment of the vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₇FN₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula.

The expected monoisotopic mass of C₆H₇FN₂O is approximately 142.0597 Da. An HRMS measurement would be expected to determine this mass to within a few parts per million (ppm), providing strong evidence for the proposed elemental composition.

Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the fragmentation pathway of the molecular ion can be elucidated. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. Potential fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Loss of hydrogen cyanide (HCN) from the pyridine ring.

Cleavage of the C-F bond.

Analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis of this compound

X-ray crystallography provides the most definitive structural information for crystalline solids, offering a precise three-dimensional map of the atomic positions within the crystal lattice.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would yield a wealth of structural data. This includes:

Precise bond lengths and angles: The exact distances between all atoms and the angles between the chemical bonds can be determined with high precision.

Conformation of the molecule: The spatial arrangement of the atoms, including the planarity of the pyridine ring and the orientation of the methoxy and amine substituents, can be visualized.

Intermolecular interactions: The analysis reveals how the molecules pack in the crystal, including details of hydrogen bonding (e.g., between the amine group of one molecule and the nitrogen or fluorine atom of a neighboring molecule) and other non-covalent interactions. This information is crucial for understanding the solid-state properties of the compound. nih.govaalto.fi

Powder X-ray Diffraction (PXRD): In cases where suitable single crystals cannot be obtained, powder X-ray diffraction can still provide valuable information. PXRD is performed on a microcrystalline powder and results in a diffraction pattern that is characteristic of the crystalline phase of the material. researchgate.net While it does not provide the same level of atomic detail as single-crystal analysis, PXRD is a powerful tool for:

Phase identification: The PXRD pattern serves as a "fingerprint" for the crystalline form of this compound.

Determination of unit cell parameters: The positions of the diffraction peaks can be used to determine the dimensions of the unit cell of the crystal lattice. researchgate.net

Assessment of sample purity: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern.

A hypothetical table summarizing potential crystallographic data is presented below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ~8.3 |

| b (Å) | ~11.1 |

| c (Å) | ~15.5 |

| V (ų) | ~1420 |

| Z | 4 |

Note: This data is illustrative and based on a similar molecule. researchgate.net Actual crystallographic data would need to be determined experimentally.

Computational and Theoretical Investigations of 2 Fluoro 3 Methoxypyridin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Predictions of 2-Fluoro-3-methoxypyridin-4-amine

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. While direct DFT studies on this compound are not extensively documented in public literature, the methodologies are well-established through research on similar structures like fluorinated pyridineboronic acids and other pyridine (B92270) derivatives. researchgate.netresearchgate.net

Geometry Optimization: The first step in a typical DFT study is to find the molecule's lowest energy conformation. For this compound, this would involve calculating the total energy for various rotational positions (conformers) of the amino (-NH2) and methoxy (B1213986) (-OCH3) groups relative to the pyridine ring. Studies on related molecules show that intramolecular hydrogen bonding can significantly stabilize certain conformers. researchgate.net For instance, in 2-fluoro-4-pyridineboronic acid, conformers are analyzed based on the orientation of hydroxyl groups, with the most stable form often determined by favorable intramolecular interactions. researchgate.net

Electronic Structure and Reactivity: DFT calculations are used to map the electronic landscape of a molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov Analysis of other 2-fluoropyridine (B1216828) derivatives has shown that different substitutions on the pyridine ring can significantly alter this gap, thereby tuning the molecule's reactivity. researchgate.net The molecular electrostatic potential (MEP) surface is another valuable output, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. In related molecules, electronegative atoms like oxygen and nitrogen typically correspond to regions of negative potential, while hydrogen atoms of amine groups show positive potential. nih.gov

| Predicted Parameter | Description | Typical Computational Finding for Analogous Pyridines |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates chemical reactivity. | Varies with substitution; lower gaps suggest higher reactivity. researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. | Influenced by the orientation of polar groups like -F, -NH2, and -OCH3. |

| Mulliken Atomic Charges | Calculated charge distribution on each atom. | The nitrogen atom in the pyridine ring and the fluorine atom typically exhibit negative charges. |

| MEP Max/Min | Maximum and minimum values on the Molecular Electrostatic Potential surface. | Positive regions are often near amine hydrogens; negative regions are near the pyridine nitrogen and oxygen atoms. nih.gov |

This table presents typical parameters obtained from DFT calculations and generalized findings based on studies of structurally similar pyridine derivatives.

Molecular Docking and Dynamics Simulations for Elucidating Ligand-Target Interactions Involving this compound Derivatives

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to predict how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme. semanticscholar.orgulisboa.pt These methods are crucial in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of their activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity using a scoring function. The more negative the binding energy (or docking score), the more favorable the interaction. For derivatives of this compound, docking studies would identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the target's active site. For example, docking studies on a related pyrimidine (B1678525) derivative against the kinase enzyme (PDB ID: 2hyy) revealed a binding affinity (ΔG) of -10.3 kcal/mol, indicating strong potential as an inhibitor. nih.gov In another study, a derivative containing a fluoromethoxyphenyl moiety showed a docking score of -11.74 kcal/mol with metabotropic glutamate (B1630785) receptor 2, forming specific hydrogen bonds and hydrophobic interactions. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time. ulisboa.pt By simulating the movements of atoms and molecules, MD provides insights into the flexibility of the complex and the persistence of key interactions, offering a more dynamic and realistic picture of the binding event than static docking alone.

| Target Protein Example | Analogous Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |

| Kinase (PDB: 2hyy) | N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine nih.gov | -10.3 | Not specified | Hydrogen bonding, hydrophobic |

| mGluR2 | 5-(2-fluoro-4-methoxyphenyl)-...-pyridine-7-carboxamide nih.gov | -11.74 | Phe643, Leu732, Ser797 | π-π stacking, hydrophobic, hydrogen bond |

| TGF-β Type I Receptor | 2-(4-methoxybenzyl)-...-thiadiazole derivative nih.gov | Not specified | Not specified | Hydrogen bonding, hydrophobic |

This table illustrates findings from molecular docking studies of compounds structurally related to this compound against various biological targets.

Quantum Chemical Analysis of Aromaticity, Tautomerism, and Conformational Isomerism in this compound

Quantum chemical methods provide deep insights into the fundamental structural aspects of molecules, including their aromatic character and the potential for existing in different isomeric forms.

Aromaticity: The pyridine ring in this compound is inherently aromatic. Aromaticity can be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. Substituents like fluorine, methoxy, and amine groups can modulate the electron density and thus the aromaticity of the pyridine ring, which in turn influences its reactivity and stacking ability.

Tautomerism: The presence of the 4-amino group introduces the possibility of amino-imino tautomerism. The compound can potentially exist in equilibrium between the amine form (this compound) and the imino form (2-Fluoro-3-methoxy-1,4-dihydropyridin-4-imine). Computational studies on related aminopyridines and aminopyrimidines have shown that the amine tautomer is generally more stable. researchgate.net Quantum chemical calculations can precisely predict the relative energies of these tautomers in different environments (gas phase or solution) to determine the predominant species.

Conformational Isomerism: The single bonds connecting the methoxy and amine groups to the pyridine ring allow for rotation, leading to different spatial arrangements known as conformers or rotamers. The relative orientation of these groups can affect the molecule's dipole moment, steric profile, and ability to form intra- or intermolecular hydrogen bonds. DFT calculations are highly effective at determining the rotational energy barriers and identifying the most stable conformers. researchgate.net For this compound, a key analysis would involve the potential for an intramolecular hydrogen bond between the amino hydrogen and the methoxy oxygen, which could lock the molecule into a preferred planar conformation.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Chemistry for this compound

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These predictions are achieved by calculating the magnetic shielding tensors for each atom in the molecule's optimized geometry. Comparing these calculated shifts with experimental data is a powerful method for structure verification. For fluorinated pyridines, predicted ¹⁹F NMR signals have shown a high correlation with observed values. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which correlate to the peaks in an experimental IR spectrum. researchgate.net These predictions are crucial for assigning specific absorption bands to functional group vibrations, such as the N-H stretching of the amine group, C-O stretching of the methoxy group, and C-F stretching. Although raw calculated frequencies are often higher than experimental ones, they can be corrected using scaling factors to achieve excellent agreement. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net These calculations provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*), which are characteristic of the molecule's chromophore system.

| Spectroscopic Technique | Predicted Parameter | Relevance for this compound |

| NMR | ¹H, ¹³C, ¹⁹F Chemical Shifts | Helps in assigning specific protons, carbons, and the fluorine atom in the molecular structure. researchgate.net |

| IR | Vibrational Frequencies (cm⁻¹) | Predicts characteristic peaks for N-H, C-H, C=C, C-N, C-O, and C-F bonds, aiding in functional group identification. researchgate.net |

| UV-Vis | Maximum Absorption (λmax) | Characterizes the electronic transitions within the substituted pyridine system. researchgate.net |

This table summarizes the spectroscopic parameters that can be predicted computationally and their importance for characterizing this compound.

Reactivity and Reaction Mechanisms of 2 Fluoro 3 Methoxypyridin 4 Amine

Electrophilic Aromatic Substitution Reactions of 2-Fluoro-3-methoxypyridin-4-amine

There is no specific information available in the reviewed literature regarding the electrophilic aromatic substitution (EAS) reactions of this compound.

In principle, the pyridine (B92270) ring is electron-deficient and generally undergoes electrophilic substitution with difficulty compared to benzene. However, the substituents on the ring—amino (-NH₂), methoxy (B1213986) (-OCH₃), and fluoro (-F)—would significantly influence the reactivity and regioselectivity. The amino and methoxy groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density via resonance. The fluoro group is deactivating due to its inductive effect but is also an ortho-, para-director.

The directing effects of these groups are conflicting. The powerful activating effect of the amino group at C4 would strongly direct incoming electrophiles to the C5 position. The methoxy group at C3 would also direct to C5 (para) and C1 (ortho, which is the nitrogen atom). The fluorine at C2 is a weak director. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the amino group and para to the methoxy group, and is the most activated and sterically accessible position. However, without experimental data, this remains a theoretical prediction.

Nucleophilic Aromatic Substitution Reactions at Various Positions of this compound

No specific studies on the nucleophilic aromatic substitution (SNAr) reactions of this compound have been found.

Generally, the pyridine ring is activated towards nucleophilic attack at the C2, C4, and C6 positions. The presence of a fluorine atom at the C2 position makes this site highly susceptible to SNAr. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings, often showing higher reactivity than other halogens. The amino group at C4 and the methoxy group at C3 are electron-donating, which would decrease the ring's electrophilicity and thus deactivate it towards SNAr. Despite this deactivation, the inherent reactivity of the 2-fluoropyridine (B1216828) moiety suggests that substitution of the fluorine atom by various nucleophiles (e.g., amines, alkoxides, thiols) is the most probable SNAr reaction for this molecule.

Reactions Involving the Amino Group of this compound (e.g., Acylation, Alkylation)

Specific examples of acylation or alkylation of the amino group on this compound are not available in the surveyed literature.

The 4-amino group is expected to behave as a typical aromatic amine. It can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. Alkylation could be achieved using alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. The amino group can also undergo diazotization upon treatment with nitrous acid (generated from NaNO₂ and a strong acid). The resulting diazonium salt could then be subjected to various transformations, such as Sandmeyer or Schiemann reactions, to introduce a range of other functional groups at the C4 position. One chemical supplier makes a reference to "diazo-fluorination & condensation," which may allude to this type of reactivity for the compound. echemi.com

Chemical Transformations of the Fluoro and Methoxy Substituents on this compound

As mentioned in section 5.2, the C2-fluoro substituent is the most likely site for nucleophilic aromatic substitution, allowing for its replacement by a wide variety of nucleophiles.

Regarding the methoxy group, O-demethylation is a common transformation for aryl methyl ethers. This is typically achieved using strong acids like HBr or HI, or with Lewis acids such as BBr₃. Such a reaction would convert the 3-methoxy group into a 3-hydroxy group. However, no published examples of this specific transformation for this compound have been identified.

Transition Metal-Catalyzed Coupling Reactions of this compound

There are no documented examples of transition metal-catalyzed coupling reactions using this compound as a substrate.

Theoretically, the C-F bond could potentially participate in certain cross-coupling reactions, although C-F bond activation is often challenging. A more plausible approach would involve converting the amino group at C4 into a better leaving group, such as a triflate or a halide (via a Sandmeyer reaction on the corresponding diazonium salt). This would create a substrate suitable for a variety of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds at the C4 position.

Photochemical and Electrochemical Reactivity Studies of this compound

No literature is available concerning the photochemical or electrochemical reactivity of this compound.

Derivatization Strategies and Analogue Synthesis Based on the 2 Fluoro 3 Methoxypyridin 4 Amine Scaffold

Synthesis of Amide, Urea (B33335), and Thiourea (B124793) Derivatives of 2-Fluoro-3-methoxypyridin-4-amine

The primary amine group at the C4 position of this compound is a key handle for derivatization, readily undergoing reactions to form amides, ureas, and thioureas. These functional groups are prevalent in many biologically active molecules.

Amide Synthesis: Amide derivatives can be readily prepared by reacting this compound with a variety of carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a base to neutralize the hydrogen halide byproduct. google.com Alternatively, direct coupling of carboxylic acids with the amine can be achieved using standard peptide coupling reagents. sphinxsai.comresearchgate.net These methods offer a versatile approach to introduce a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. A general scheme for amide synthesis is presented below.

Urea Synthesis: The synthesis of urea derivatives typically involves the reaction of this compound with an isocyanate. organic-chemistry.orgnih.govorganic-chemistry.org This reaction is generally high-yielding and proceeds under mild conditions. The isocyanate can be a commercially available reagent or generated in situ. This approach allows for the introduction of a second substituent on the urea nitrogen, leading to unsymmetrical ureas. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be employed to first activate the amine, followed by reaction with another amine. nih.gov

Thiourea Synthesis: Analogous to urea formation, thiourea derivatives are synthesized by reacting the parent amine with an isothiocyanate. nih.govgoogle.comnih.gov This reaction provides a straightforward method to introduce the thiourea functionality. A variety of isothiocyanates are commercially available, enabling the synthesis of a diverse library of thiourea derivatives. Greener synthetic methods using water as a solvent have also been reported for the synthesis of thiourea derivatives. google.com

Table 1: General Synthetic Routes to Amide, Urea, and Thiourea Derivatives

| Derivative Type | Reactant 1 | Reactant 2 | Key Reaction Conditions |

| Amide | This compound | Carboxylic acid chloride/anhydride | Base (e.g., triethylamine, pyridine) |

| Amide | This compound | Carboxylic acid | Coupling agent (e.g., DCC, EDC) |

| Urea | This compound | Isocyanate | Aprotic solvent |

| Thiourea | This compound | Isothiocyanate | Aprotic solvent |

Annulation of Heterocyclic Rings onto the this compound Core for Novel Architectures

The construction of fused heterocyclic systems, or annulation, onto the this compound core can lead to novel molecular architectures with potentially unique biological activities. The existing amino and pyridine (B92270) nitrogen atoms can participate in cyclization reactions to form a variety of fused rings.

For instance, the 4-amino group can react with 1,3-dielectrophiles to form five- or six-membered heterocyclic rings. One common strategy involves the reaction with β-ketoesters, which can lead to the formation of fused pyridopyrimidinone systems. Another approach is the reaction with dicarbonyl compounds or their equivalents to construct fused pyrazine (B50134) or diazepine (B8756704) rings.

Furthermore, the pyridine nitrogen can be involved in cyclization reactions. For example, after suitable functionalization of the C5 position, an intramolecular cyclization could lead to the formation of a pyrido[4,5-b] fused system. The synthesis of triazolopyrimidines through the reaction of aminopyrimidines with various reagents has been reported, suggesting that similar strategies could be adapted for this compound to create novel triazolopyridopyrimidine structures. researchgate.net

Systemic Modification of the Methoxy (B1213986) Group in this compound Analogues

The methoxy group at the C3 position offers another site for modification. Cleavage of the methyl ether to the corresponding phenol (B47542) is a common transformation that can be achieved using various reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group can then be further functionalized, for example, by alkylation to introduce different ether linkages or by conversion to esters.

These modifications can significantly impact the electronic properties and hydrogen bonding capabilities of the molecule, which can be crucial for its interaction with biological targets. The synthesis of 3-fluoro-2-methoxypyridine (B1387979) itself is a known process, and its derivatives can serve as intermediates for these modifications. bldpharm.com

Introduction of Additional Functionalities to the Pyridine Ring of this compound Derivatives

The pyridine ring of this compound can be further functionalized to introduce additional substituents. ontosight.ai The position of these new functionalities will be directed by the existing activating amino group and the deactivating fluoro and methoxy groups. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are likely to occur at the C5 position, which is activated by the C4-amino group. wikipedia.orgyoutube.com

For example, nitration followed by reduction would introduce a second amino group, providing a handle for further derivatization. Halogenation at the C5 position could introduce a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The amination of fluoropyridines using lithium amides is a known method for introducing amino groups onto the pyridine ring. researchgate.net

Combinatorial Chemistry Approaches for the Generation of this compound Derivative Libraries

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds. wikipedia.org This approach is particularly well-suited for the derivatization of the this compound scaffold, given its multiple points for diversification.

A split-and-pool synthesis strategy can be employed to create a vast library of amide, urea, or thiourea derivatives. wikipedia.org In this approach, the solid support-bound scaffold is divided into multiple portions, each of which is reacted with a different building block (e.g., a carboxylic acid or isocyanate). The portions are then recombined, mixed, and split again for the next reaction cycle. This process allows for the exponential growth of the library size.

Fragment-based dynamic combinatorial chemistry (DCC) is another advanced approach that could be utilized. nih.gov In DCC, a library of building blocks is allowed to reversibly react in the presence of a biological target. The equilibrium will shift to favor the formation of the best-binding compound, which can then be identified. This technique could be applied to discover potent and selective ligands by using this compound as a core fragment and reacting it with a library of aldehydes or other reactive partners in the presence of a target enzyme or receptor. nih.gov

Exploration of Mechanistic Applications of 2 Fluoro 3 Methoxypyridin 4 Amine Derivatives in Chemical Biology and Advanced Materials Excluding Clinical Data

Investigation of Enzyme Inhibition Mechanisms by 2-Fluoro-3-methoxypyridin-4-amine Analogues

The unique chemical properties of the this compound scaffold make it an intriguing building block for the design of enzyme inhibitors. The presence of the fluorine atom can modulate the pKa of the aminopyridine ring, influence binding interactions through hydrogen bonding and dipole interactions, and block metabolic degradation, thereby enhancing the potency and selectivity of the inhibitor.

Research into structurally related compounds highlights the potential of this scaffold. For instance, derivatives containing a 3-fluoro-4-methoxyphenyl group have been investigated as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). One such inhibitor, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, demonstrated a high degree of selectivity for PI3Kδ over other class I PI3Ks. bldpharm.com This selectivity is crucial for minimizing off-target effects. The fluorine atom in the methoxyphenyl ring is thought to contribute to the inhibitor's potency and selectivity profile.

Furthermore, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR), both key enzymes in cell signaling pathways. researchgate.net These studies underscore the utility of the methoxypyridine core in targeting the ATP-binding site of these kinases. The introduction of a fluorine atom, as in the this compound scaffold, could further refine the inhibitory activity and pharmacokinetic properties of such molecules. The general utility of fluorinated functional groups in enzyme inhibitor design is well-established, often leading to enhanced binding affinity and metabolic stability. bldpharm.com

Development of Molecular Probes for Specific Receptor Binding Studies using this compound Scaffolds

Molecular probes are indispensable tools in chemical biology for the study of biological systems. The incorporation of a fluorine atom, particularly the ¹⁹F isotope, into a ligand scaffold offers a powerful spectroscopic handle for nuclear magnetic resonance (NMR) studies. The this compound framework is a promising candidate for the development of such ¹⁹F-NMR probes. These probes can be used to investigate ligand-receptor interactions, conformational changes in proteins upon binding, and to screen for potential drug candidates.

While direct examples utilizing the this compound scaffold as a molecular probe are not yet prevalent in the literature, the principles of fluorinated probe design are well-established. The strategic placement of a fluorine atom on a molecule with known biological activity allows for sensitive detection and characterization of its binding to a target receptor. The unique chemical shift of the ¹⁹F nucleus provides a clear window for observation, free from the background signals of biological macromolecules.

The development of modular fluorophores for targeted cellular imaging represents a related and rapidly advancing field. nih.gov The adaptability of scaffolds in these systems allows for the creation of probes that can be directed to specific subcellular locations. nih.gov The this compound core, with its reactive amine group, could be readily incorporated into such modular designs, enabling the synthesis of a library of targeted imaging agents.

Role of this compound Derivatives in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The development of novel organic materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs), is a vibrant area of research. Pyridine-based compounds are frequently employed in these materials due to their electron-deficient nature, which facilitates electron transport and injection. The introduction of fluorine and methoxy (B1213986) groups onto the pyridine (B92270) ring, as in this compound, can significantly tune the electronic properties of the resulting materials.

The strong electron-withdrawing nature of the fluorine atom can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which is beneficial for improving electron injection and transport in OLED devices. The methoxy group, being an electron-donating group, can modulate the HOMO (Highest Occupied Molecular Orbital) energy level. This ability to fine-tune the frontier molecular orbitals is critical for achieving efficient and color-pure electroluminescence.

While specific research on the application of this compound derivatives in OLEDs is still emerging, the foundational principles suggest their potential. The combination of the electron-deficient pyridine core with the push-pull electronic effects of the fluoro and methoxy substituents makes this scaffold a promising building block for the design of new host materials, electron-transport materials, and even emissive dopants for OLEDs.

Application of this compound in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. The this compound molecule possesses multiple sites for hydrogen bonding: the amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. These interactions can be exploited to direct the self-assembly of molecules into predictable and functional supramolecular architectures.

Studies on related aminopyridine derivatives have demonstrated their ability to form co-crystals and molecular salts with other organic molecules through hydrogen bonding. mdpi.com For example, the interaction between amino-chloropyridines and chlorobenzoic acids has been shown to result in the formation of well-defined supramolecular assemblies. mdpi.com The specific position of the substituents on the pyridine ring plays a crucial role in directing the geometry of these assemblies.

The presence of the fluorine atom in this compound can introduce additional non-covalent interactions, such as halogen bonding, which can further guide the self-assembly process. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions can lead to the formation of complex and functional supramolecular structures, such as one-dimensional tapes, two-dimensional sheets, and three-dimensional networks. These structures could find applications in areas such as crystal engineering, materials science, and molecular recognition.

Precursor Synthesis for Novel Functional Materials Based on Pyridine Core Structures

The this compound molecule is a valuable synthetic intermediate for the construction of more complex functional materials. The amino group provides a reactive handle for a variety of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. These reactions allow for the facile incorporation of the fluorinated methoxypyridine core into larger molecular frameworks.

For example, the nucleophilic aromatic substitution (SNAr) of the fluorine atom is a potential route to further functionalize the pyridine ring. This reaction would allow for the introduction of a wide range of substituents at the 2-position, leading to a diverse library of new materials. The inherent reactivity of the pyridine core, combined with the specific activating and directing effects of the fluoro and methoxy groups, makes this compound a versatile building block for organic synthesis.

The development of synthetic routes to access such substituted pyridines is of significant interest for the preparation of novel materials with tailored electronic, optical, and biological properties. The this compound scaffold represents a key starting point for the synthesis of a new generation of functional materials based on the versatile pyridine core.

Advanced Analytical Method Development for 2 Fluoro 3 Methoxypyridin 4 Amine and Its Derivatives

Development of Chromatographic Methods (HPLC, GC) for Purity Assessment and Impurity Profiling of 2-Fluoro-3-methoxypyridin-4-amine

Chromatographic techniques are the cornerstone of purity assessment and impurity profiling in the chemical and pharmaceutical industries. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high-resolution separation, enabling the quantification of the main compound and the detection of synthesis-related impurities or degradation products.

For a polar, heterocyclic compound like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique. A reversed-phase HPLC method would likely be the primary choice for purity and impurity analysis. The development of such a method would involve optimizing several key parameters to achieve efficient separation. A C18 or a polar-embedded column could be effective in retaining and separating the analyte from its potential impurities. The mobile phase would typically consist of an aqueous component, often with a buffer to control the pH and ensure consistent ionization of the amine group, and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of both polar and less polar impurities within a reasonable timeframe. UV detection would be a straightforward choice for quantification, given the aromatic nature of the pyridine (B92270) ring. For instance, a method for a related compound, 2-methoxypyrazine, utilizes a mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and a sulfuric acid buffer, with UV detection at 200 nm sielc.com.

Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities that may be present from the synthesis of this compound. Due to the polarity of the amine group, derivatization might be necessary to improve peak shape and thermal stability. However, with modern capillary columns, direct analysis may be possible. A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase, would be a logical starting point. The injector and detector temperatures would need to be carefully optimized to prevent analyte degradation. A flame ionization detector (FID) would provide a robust and sensitive means of detection, while a nitrogen-phosphorus detector (NPD) would offer enhanced selectivity for this nitrogen-containing compound osha.gov. Research on the separation of substituted pyridines has demonstrated the effectiveness of both polar and non-polar capillary columns in achieving high-resolution separations nih.gov.

A hypothetical set of starting conditions for HPLC and GC method development for this compound is presented in the table below.

| Parameter | HPLC Conditions | GC Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-WAX, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min (constant flow) |

| Gradient/Temperature Program | 5% B to 95% B in 20 min | 80°C (hold 2 min) to 240°C at 10°C/min |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Detector | UV at 254 nm | FID at 250°C |

Application of Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Metabolite Identification of this compound in Environmental Samples

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the trace analysis and structural elucidation of compounds in complex matrices like environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for detecting and quantifying polar compounds in aqueous samples. For the analysis of this compound and its potential metabolites in environmental water samples, an LC-MS method would offer high sensitivity and selectivity. The liquid chromatography portion of the method would be similar to the HPLC method described above, but the mobile phase would need to be compatible with mass spectrometry, typically using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead of non-volatile phosphate (B84403) buffers sielc.com. Electrospray ionization (ESI) in positive ion mode would be the most likely ionization technique, given the basic nature of the amine group, which is readily protonated. Tandem mass spectrometry (MS/MS) could be used for even greater selectivity and for structural confirmation of metabolites. The fragmentation patterns observed in the MS/MS spectra would provide valuable information about the structure of the parent compound and any transformation products. The analysis of other pyridine-containing compounds and their metabolites in environmental waters by LC-MS/MS has been successfully demonstrated, providing a template for method development for this novel compound researchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile organic compounds in environmental samples. For this compound, derivatization may be beneficial to increase its volatility and improve its chromatographic behavior. The mass spectrometer provides definitive identification of the compound based on its mass spectrum, which serves as a chemical fingerprint. GC-MS is a standard method for the analysis of pyridine and its derivatives in various environmental matrices cdc.gov. In the context of environmental monitoring, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction would be necessary to concentrate the analyte from the sample matrix and remove potential interferences prior to GC-MS analysis.

| Technique | Sample Preparation | Chromatographic System | Mass Spectrometry System |

| LC-MS | Solid-Phase Extraction (SPE) | UPLC with a C18 column | Triple Quadrupole with ESI source |

| GC-MS | Liquid-Liquid Extraction (LLE) | Capillary GC with a polar column | Single Quadrupole with EI source |

Spectrophotometric and Electrochemical Methods for Quantitative Determination of this compound

While chromatographic methods are ideal for separation and detailed analysis, spectrophotometric and electrochemical methods can offer simpler, more rapid, and often more cost-effective approaches for the quantitative determination of a target analyte, particularly in less complex samples.

Spectrophotometric methods are based on the absorption of light by the analyte. The aromatic pyridine ring in this compound will exhibit absorbance in the UV region. A simple quantitative analysis could be developed by measuring the absorbance at a specific wavelength (λmax) and using a calibration curve. To enhance selectivity and sensitivity, derivatization reactions that produce a colored product with a λmax in the visible region could be explored. For example, methods for the determination of other amino-containing compounds have been developed based on their reaction with specific reagents to form a chromophore nih.govpsu.edu. The biodegradability of some pyridine derivatives has been assessed using UV spectrophotometry to measure their disappearance from a solution over time oup.com.

Electrochemical methods offer another avenue for the quantitative analysis of this compound. The amine group is electroactive and can be oxidized at an electrode surface. Techniques such as cyclic voltammetry or differential pulse voltammetry could be used to study the electrochemical behavior of the compound and develop a quantitative method. The potential at which the oxidation occurs would provide a degree of selectivity, and the current measured would be proportional to the concentration of the analyte. The development of electrochemical sensors based on modified electrodes can further enhance the sensitivity and selectivity of the determination nih.govabechem.com.

| Method | Principle | Typical Instrumentation | Potential Advantages |

| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in solution. | UV-Vis Spectrophotometer | Simple, rapid, cost-effective. |

| Electrochemical Analysis | Measurement of the current generated by the oxidation or reduction of the analyte at an electrode. | Potentiostat with a three-electrode system | High sensitivity, potential for miniaturization. |

Conclusions and Future Research Directions for 2 Fluoro 3 Methoxypyridin 4 Amine

Summary of Key Research Findings and Contributions for 2-Fluoro-3-methoxypyridin-4-amine

Currently, dedicated research publications on this compound are scarce, with its presence primarily noted in chemical supplier databases. However, by examining the chemistry of its constituent parts and related analogues, several key contributions and potential findings can be inferred.

The primary significance of the this compound scaffold lies in its potential as a versatile building block. The 2-fluoro substituent is a well-established reactive handle for nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net This allows for the introduction of a wide array of functional groups at this position, a common strategy in the late-stage functionalization of complex molecules. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with nucleophiles like sodium ethoxide is known to be significantly faster than that of its 2-chloro analogue, highlighting the enhanced reactivity conferred by the fluorine atom. researchgate.net

The presence of the 4-amino and 3-methoxy groups provides additional points for modification and influences the electronic properties of the pyridine (B92270) ring. The amino group, in particular, is a crucial feature in many biologically active molecules and can be a key site for forming hydrogen bonds with biological targets. The methoxy (B1213986) group at the 3-position can influence the ring's reactivity and provides another potential site for chemical modification, for instance, through ether cleavage. The combination of these substituents on a fluorinated pyridine core creates a platform for generating diverse molecular libraries for screening in drug discovery and materials science.

Emerging Trends and Challenges in Fluorinated Pyridine Chemistry Relevant to this compound

The field of fluorinated pyridine chemistry is dynamic, with several emerging trends and persistent challenges that are directly relevant to a molecule like this compound.

Emerging Trends:

Late-Stage Fluorination: A major trend is the development of methods for introducing fluorine atoms into complex molecules at a late stage of the synthesis. nih.govresearchgate.net This avoids the need to carry fluorinated building blocks through lengthy synthetic sequences. Techniques using reagents like AgF₂ for direct C-H fluorination adjacent to the nitrogen in pyridines are becoming increasingly sophisticated. nih.gov

Novel Fluorinating Reagents: The development and application of new, safer, and more selective fluorinating agents is a continuous effort. nih.govprinceton.edu Reagents like Selectfluor® are used for electrophilic fluorination of activated systems like 2-aminopyridines. nih.gov

PET Imaging: The use of fluorine-18 (B77423) ([¹⁸F]) labeled pyridines as tracers for Positron Emission Tomography (PET) is a rapidly growing area. princeton.edunih.govnumberanalytics.com The straightforward synthesis of 2-[¹⁸F]fluoropyridines makes this class of compounds attractive for developing new imaging agents for oncology, neurology, and cardiology. acs.orgresearchgate.net

Temporary Dearomatization Strategies: To overcome the challenge of functionalizing inert positions on the pyridine ring, temporary dearomatization strategies are being explored. uni-muenster.de This approach can grant access to otherwise difficult-to-make isomers, such as those requiring meta-selective fluorination. uni-muenster.deacs.org

Challenges:

Regioselectivity: Achieving site-selective fluorination and functionalization remains a primary challenge. uni-muenster.deacs.org Synthesizing a specific isomer like this compound requires precise control over the reaction conditions to avoid the formation of other isomers. Nucleophilic fluorination of pyridines, for example, is particularly difficult at the meta-position. nih.gov

Harsh Reaction Conditions: Many traditional fluorination methods require harsh conditions, limiting their compatibility with sensitive functional groups. acs.org There is a continuous need for milder and more general synthetic protocols.

Hydrodefluorination: In reactions such as the hydrogenation of fluoropyridines to produce fluorinated piperidines, a common synthetic goal, the competing hydrodefluorination pathway can lead to undesired non-fluorinated products. nih.gov

Proposed Future Synthetic Avenues and Methodological Advancements for this compound

Given the absence of a reported synthesis for this compound in the scientific literature, several plausible synthetic routes can be proposed based on established methodologies for related compounds.

One potential route could start from a pre-functionalized pyridine ring. For instance, a synthesis could commence with a molecule like 2-chloro-3-fluoropyridin-4-amine (B597810), for which synthetic procedures are known. chemicalbook.com A subsequent nucleophilic substitution of the chloro group with a methoxide (B1231860) source could potentially yield the target molecule, although the reactivity of the 2-chloro vs. the 3-fluoro group would need to be carefully managed.

Another strategy could involve building the substitution pattern sequentially. Starting with a suitable aminopyridine, one could introduce the methoxy and fluoro groups. For example, a route analogous to the synthesis of 3-fluoro-4-aminopyridine could be envisioned, which utilizes the fluorination of a pyridine N-oxide intermediate. nih.gov A synthesis might start from a 3-methoxy-4-nitropyridine (B169547) derivative, followed by reduction of the nitro group to an amine and subsequent ortho-fluorination.

Future methodological advancements that would benefit the synthesis of this and related molecules include:

Orthogonal Protecting Group Strategies: Developing robust protecting group strategies that allow for the selective manipulation of the amino, methoxy, and fluoro functionalities.

Catalytic C-H Activation/Functionalization: Advancing catalytic methods to directly and selectively install the methoxy and amino groups onto a pre-fluorinated pyridine core, or vice-versa.

Flow Chemistry: Utilizing micro-flow reactors could offer better control over reaction parameters (temperature, pressure, reaction time) for potentially hazardous or highly exothermic fluorination reactions, improving safety and yield.

Unexplored Reactivity Pathways and Advanced Mechanistic Studies of this compound

The reactivity of this compound remains largely unexplored, presenting a fertile ground for future investigation.

Unexplored Reactivity:

Nucleophilic Aromatic Substitution (SNAr): While the 2-fluoro group is expected to be reactive towards nucleophiles, a systematic study of its displacement by a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles would be highly valuable. nih.govacs.org The electronic influence of the C3-methoxy and C4-amino groups on the rate and regioselectivity of this substitution is a key question.

Metal-Catalyzed Cross-Coupling: The C-F bond, while strong, can participate in certain cross-coupling reactions. Investigating Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the 2-position would expand its synthetic utility.

Directed Ortho-Metalation (DoM): The directing ability of the 3-methoxy and 4-amino groups could be exploited for regioselective metalation and subsequent functionalization at the C5 position.

Reactions of the Amino Group: Standard transformations of the 4-amino group, such as diazotization followed by Sandmeyer-type reactions or its use as a directing group, in the context of the fluorinated and methoxylated ring system, warrant investigation.

Advanced Mechanistic Studies:

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the reactivity of the different positions on the ring, rationalize observed regioselectivity, and model the transition states of key reactions like SNAr.

Kinetic Studies: Detailed kinetic analysis of the SNAr reaction with various nucleophiles would provide quantitative data on the activating/deactivating effects of the methoxy and amino substituents. researchgate.net

Spectroscopic Analysis: In-depth NMR studies, including ¹⁹F NMR, would be crucial for characterizing intermediates and understanding the electronic environment of the fluorinated pyridine ring. acs.org

Potential for Novel Mechanistic Biological Probes and Advanced Material Applications Based on the this compound Scaffold

The unique combination of functional groups in this compound makes it an attractive scaffold for applications beyond synthetic chemistry.

Novel Mechanistic Biological Probes:

PET Imaging Agents: The scaffold is an ideal candidate for the development of [¹⁸F]-labeled PET tracers. nih.govnumberanalytics.com By attaching this molecule to a pharmacophore that targets a specific receptor or enzyme, its distribution and binding could be monitored non-invasively in vivo. The synthesis would likely involve a nucleophilic substitution on a suitable precursor (e.g., a 2-nitro or 2-trialkylammonium salt) with [¹⁸F]fluoride. acs.orgelectronicsandbooks.com

Photoaffinity Labels: The pyridine ring could be further functionalized with a photo-reactive group (e.g., an azide (B81097) or diazirine). Upon binding to a biological target, UV irradiation would generate a reactive species, leading to covalent attachment and allowing for target identification and binding site mapping.

¹⁹F NMR Probes: The fluorine atom provides a sensitive handle for ¹⁹F NMR spectroscopy. By incorporating this scaffold into larger molecules, changes in the ¹⁹F chemical shift upon binding to proteins or other biomolecules could be monitored to study molecular interactions without the need for radioactive labels.

Advanced Material Applications:

Organic Electronics: Fluorinated aromatic compounds are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The high electronegativity of fluorine can tune the electronic energy levels of the material. The this compound scaffold could be incorporated into larger conjugated systems to create novel materials with tailored optoelectronic properties.